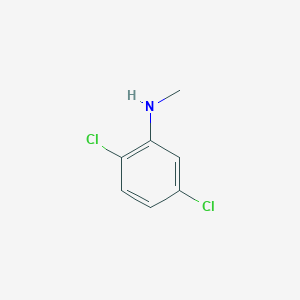

2,5-dichloro-N-methylaniline

Descripción

BenchChem offers high-quality 2,5-dichloro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSBLLVKCAPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-dichloro-N-methylaniline: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,5-dichloro-N-methylaniline, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. The document focuses on the hydrochloride salt of the compound, which is the more common commercial form. It covers essential physicochemical properties, detailed synthesis methodologies, and a thorough examination of its role as a versatile building block in organic synthesis. Furthermore, this guide includes a discussion of the compound's analytical characterization, comprehensive safety and handling protocols, and its toxicological profile based on available data for related compounds. The content is structured to provide researchers and drug development professionals with a practical and scientifically rigorous resource for utilizing 2,5-dichloro-N-methylaniline in their work.

Introduction: The Role of Substituted Anilines in Chemical Synthesis

Substituted anilines are a cornerstone of modern organic chemistry, serving as pivotal precursors in the synthesis of a vast array of complex molecules. Their utility stems from the reactive amino group and the tunable electronic and steric properties of the aromatic ring, which can be modified through the introduction of various substituents. The strategic placement of halogen atoms, such as chlorine, on the aniline ring can significantly influence the reactivity and physicochemical properties of the molecule. This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity, all of which are critical parameters in drug design.[1]

This guide focuses on a specific member of this class: 2,5-dichloro-N-methylaniline. The presence of two chlorine atoms at the 2 and 5 positions, combined with an N-methyl group, imparts a unique set of properties that make it a valuable intermediate in several industrial applications, most notably in the development of novel pharmaceuticals and agrochemicals.[2] This document aims to be a comprehensive resource for scientists, providing the necessary technical information to handle, utilize, and innovate with this versatile chemical compound.

Physicochemical and Crystalline Properties

The most commonly available form of 2,5-dichloro-N-methylaniline is its hydrochloride salt, which offers enhanced stability and solubility in polar solvents compared to the free base.[3] The properties of both the hydrochloride salt and the related parent compound, 2,5-dichloroaniline, are summarized below for a comprehensive understanding.

| Property | 2,5-dichloro-N-methylaniline Hydrochloride[2] | 2,5-dichloroaniline (for comparison)[4][5] |

| CAS Number | 1193389-58-0 | 95-82-9 |

| Molecular Formula | C₇H₈Cl₃N | C₆H₅Cl₂N |

| Molecular Weight | 212.50 g/mol | 162.02 g/mol |

| Appearance | White to off-white crystalline solid[3] | Colorless to brown needle-like crystals or flakes[2][5] |

| Melting Point | Not available | 47-50 °C[5] |

| Boiling Point | Not available | 251 °C at 760 mmHg[5] |

| Solubility | Enhanced solubility in polar solvents[3] | Slightly soluble in water; soluble in ethanol, ether, and carbon disulfide[5] |

The crystalline structure of 2,5-dichloro-N-methylaniline hydrochloride is stabilized by intermolecular interactions between the protonated amine and the chloride counterion.[2] This salt formation contributes to its thermal stability and predictable handling characteristics.[3]

Synthesis and Mechanistic Considerations

The synthesis of 2,5-dichloro-N-methylaniline can be approached through several routes, with the most common being the N-methylation of 2,5-dichloroaniline or the chlorination of N-methylaniline.

Synthesis via N-methylation of 2,5-dichloroaniline

This is a direct and widely used method for preparing N-methylated anilines.

Caption: General workflow for the N-methylation of 2,5-dichloroaniline.

Experimental Protocol: N-methylation of 2,5-dichloroaniline

-

Materials: 2,5-dichloroaniline, methyl iodide, potassium carbonate, dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2,5-dichloroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-N-methylaniline.

-

-

Causality: The use of a base like potassium carbonate is crucial to deprotonate the aniline nitrogen, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

Synthesis via Chlorination of N-methylaniline

This method involves the direct chlorination of N-methylaniline. Controlling the regioselectivity to obtain the desired 2,5-dichloro isomer can be challenging.

Caption: General workflow for the chlorination of N-methylaniline.

The formation of multiple isomers often necessitates careful purification, making this route less ideal for obtaining the pure 2,5-dichloro-N-methylaniline.

Applications in Drug Discovery and Other Industries

2,5-dichloro-N-methylaniline is a valuable building block due to its reactive amine and the influence of the chloro-substituents on the aromatic ring.

Pharmaceutical Synthesis

Aniline derivatives are integral to the synthesis of a wide range of pharmaceuticals.[1] The N-methyl group in 2,5-dichloro-N-methylaniline can be a key structural motif in active pharmaceutical ingredients (APIs), often contributing to improved potency and pharmacokinetic properties. The dichloro-substitution pattern can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

While specific drugs derived directly from 2,5-dichloro-N-methylaniline are not extensively documented in publicly available literature, its structural features are present in various classes of therapeutic agents. It can serve as a precursor for the synthesis of kinase inhibitors, anti-cancer agents, and central nervous system-active compounds.

Sources

- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,5-dichloro-N-methylaniline

Executive Summary

2,5-dichloro-N-methylaniline is a key chemical intermediate whose value is defined by the strategic placement of its functional groups. As a substituted aniline, it serves as a foundational building block in the synthesis of various high-value organic compounds, particularly in the dye and pigment industries.[1] This guide provides an in-depth exploration of the prevalent and emerging synthetic pathways to 2,5-dichloro-N-methylaniline, designed for researchers, chemists, and process development professionals. We will dissect the synthesis of its essential precursor, 2,5-dichloroaniline, and subsequently detail the core N-methylation strategies, including classical alkylation, the robust Eschweiler-Clarke reaction, and modern catalytic approaches using methanol. The causality behind experimental choices, self-validating protocol design, and comparative analysis of methodologies are central to this document, ensuring a blend of theoretical understanding and practical applicability.

Precursor Synthesis: The Gateway via 2,5-Dichloroaniline

The most logical and industrially viable approach to 2,5-dichloro-N-methylaniline begins with the synthesis of its parent amine, 2,5-dichloroaniline. This precursor dictates the precise regiochemistry of the final product. The dominant manufacturing route involves the reduction of 1,4-dichloro-2-nitrobenzene.[1]

The choice of reduction methodology is a critical process decision, balancing efficiency, cost, and environmental impact.

-

Catalytic Hydrogenation : This is the preferred modern method due to its high efficiency and clean reaction profile, often employing catalysts like platinum or palladium on carbon.[2] It represents a greener alternative to older stoichiometric reduction methods.[2]

-

Metal-Acid Reduction (e.g., Iron Powder) : Historically, the reduction of nitroarenes using iron powder in an acidic medium was common. While effective, this method generates significant amounts of iron oxide sludge, presenting considerable environmental and disposal challenges.[2]

-

Sulfide Reduction : Reagents like sodium sulfide or sodium hydrogen sulfide can also be used for the reduction.[3] However, this method can be costly and also produces significant waste streams.[2]

A generalized workflow for the precursor synthesis via catalytic hydrogenation is presented below.

Caption: Generalized workflow for the synthesis of 2,5-dichloroaniline.

Core Synthesis: N-Methylation Strategies

With high-purity 2,5-dichloroaniline in hand, the subsequent step is the introduction of a methyl group onto the nitrogen atom. The selection of the N-methylation strategy is paramount and is dictated by factors such as scale, cost, required purity, and environmental considerations.

Method A: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a cornerstone of reductive amination, providing a highly effective and widely used method for the N-methylation of primary and secondary amines.[4] It utilizes an excess of formaldehyde as the carbon source and formic acid as the in-situ reducing agent.[4]

Mechanistic Rationale: The trustworthiness of this protocol lies in its well-understood, stepwise mechanism.

-

Imine Formation: The primary amine (2,5-dichloroaniline) first undergoes a condensation reaction with formaldehyde to form a Schiff base (imine).

-

Iminium Ion Formation: The imine is protonated by formic acid to generate a highly electrophilic iminium ion.

-

Hydride Transfer: The formate anion (from formic acid) acts as a hydride donor, transferring a hydride to the iminium carbon, thereby reducing it to the N-methylaniline. Carbon dioxide is released as a byproduct.

-

Second Methylation (for Primary Amines): The resulting secondary amine can react again with formaldehyde and formic acid to yield the N,N-dimethylated product. Controlling the stoichiometry is key to maximizing the desired mono-methylated product.

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Eschweiler-Clarke Synthesis of 2,5-dichloro-N-methylaniline

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloroaniline (1.0 eq).

-

Reagent Addition: Add formic acid (approx. 2.0-3.0 eq) followed by the slow addition of aqueous formaldehyde (37%, approx. 1.5-2.5 eq). The order of addition is crucial to control the initial exotherm.

-

Heating: Heat the reaction mixture to reflux (typically 90-100°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up (Quenching): After completion, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the effervescence ceases and the pH is basic (>8).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,5-dichloro-N-methylaniline.

Method B: Catalytic N-Methylation with Methanol

Representing a significant advancement in green chemistry, the N-methylation of amines using methanol as the C1 source is an atom-economical alternative to classical methods.[5] This process, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, relies on a transition-metal catalyst (e.g., based on Ruthenium, Iridium, or Iron) and generates water as the sole byproduct.[5]

Mechanistic Rationale: This catalytic cycle is elegant and efficient.

-

Alcohol Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ. This forms a metal-hydride intermediate.

-

Condensation: The in situ-generated formaldehyde condenses with the 2,5-dichloroaniline to form an imine.

-

Imine Reduction: The metal-hydride species then transfers the "borrowed" hydrogen back to the imine, reducing it to the final N-methylated amine and regenerating the active catalyst for the next cycle.

Caption: Catalytic cycle for N-methylation using methanol.

Experimental Protocol: Ruthenium-Catalyzed N-Methylation

Note: This is a representative protocol based on established literature for aniline methylation and requires an inert atmosphere.[5][6]

-

Reactor Setup: To a dried Schlenk tube or pressure vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5-1.0 mol%).[6]

-

Reagent Addition: Add 2,5-dichloroaniline (1.0 eq), a weak base (e.g., Cs₂CO₃, 1.0 eq), and methanol as both the solvent and methylating agent.

-

Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 120-150°C) for 12-24 hours with vigorous stirring.

-

Work-up: Cool the reaction to room temperature. Filter the mixture to remove the catalyst and base.

-

Purification: Remove the methanol solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate 2,5-dichloro-N-methylaniline.

Method C: Classical N-Alkylation with Methyl Halides

This traditional approach involves the direct reaction of 2,5-dichloroaniline with an electrophilic methylating agent like methyl iodide or dimethyl sulfate.[7] The reaction is a direct nucleophilic substitution (Sₙ2) where the amine's lone pair attacks the methyl group.

Causality and Limitations: While mechanistically straightforward, this method is falling out of favor in modern drug development and large-scale synthesis.

-

Toxicity: The methylating agents are highly toxic and carcinogenic.[5]

-

Waste Generation: The reaction produces a stoichiometric amount of salt byproduct (e.g., hydroiodide salt), which requires neutralization and disposal, leading to poor atom economy.[5]

-

Over-alkylation: The N-methylated product is often more nucleophilic than the starting aniline, leading to a significant risk of forming the N,N-dimethylated byproduct and even the quaternary ammonium salt. Selectivity can be difficult to control.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a multi-faceted decision. The following table provides a comparative summary to aid in this selection process.

| Parameter | Eschweiler-Clarke Reaction | Catalytic Methylation (Methanol) | Classical Alkylation (Methyl Halide) |

| Methyl Source | Formaldehyde | Methanol | Methyl Iodide / Dimethyl Sulfate |

| Reducing Agent | Formic Acid | Methanol (via catalyst) | Not required |

| Key Advantage | Robust, high yield, inexpensive reagents | High atom economy, green, renewable C1 source | Simple setup, no external reductant |

| Key Disadvantage | Stoichiometric CO₂ waste, excess reagents | Requires catalyst, higher temperatures/pressures | Toxic reagents, poor atom economy, over-alkylation risk |

| Byproducts | CO₂, H₂O | H₂O | Halide salts |

| Industrial Scalability | Excellent | Good, dependent on catalyst cost/availability | Poor, due to safety and waste concerns |

Conclusion

The synthesis of 2,5-dichloro-N-methylaniline can be approached through several distinct chemical strategies. For large-scale, cost-effective production where traditional process robustness is valued, the Eschweiler-Clarke reaction remains a formidable and reliable choice. However, as the chemical industry pivots towards sustainability and green chemistry, catalytic N-methylation using methanol presents a superior alternative. Its high atom economy, use of a renewable C1 source, and generation of only water as a byproduct align with modern principles of process design.[5] While classical alkylation with methyl halides is a valid laboratory-scale method, its inherent hazards and waste profile make it largely unsuitable for industrial and drug development applications. The selection of the optimal pathway will ultimately depend on a careful, project-specific evaluation of economic, environmental, and safety factors.

References

-

PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1948). US2455931A - Method of making n-methyl aniline.

-

ResearchGate. (n.d.). Proposed reaction mechanism for light promoted N-alkylation of p-chloroaniline over Cu-Mo/TiO2. Retrieved from [Link]

-

Lin, C.-H., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

- Google Patents. (2013). CN103333075A - Production method of 2,5-dichloroaniline.

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

-

ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichloroaniline. Retrieved from [Link]

- Google Patents. (2013). CN103288660A - N-methylation method of aromatic amine.

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (2005). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Retrieved from [Link]

Sources

- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. CN103333075A - Production method of 2,5-dichloroaniline - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

2,5-dichloro-N-methylaniline IUPAC name and synonyms

An In-Depth Technical Guide to 2,5-dichloro-N-methylaniline: Nomenclature, Properties, and Synthetic Considerations

For the modern researcher and drug development professional, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed exploration of 2,5-dichloro-N-methylaniline, a substituted aniline that serves as a valuable building block in organic synthesis. Due to the relative scarcity of specific literature on this particular isomer, this document synthesizes available data, draws logical inferences from closely related compounds—namely its parent compound, 2,5-dichloroaniline, and its hydrochloride salt—and provides expert insights into its chemical behavior and potential applications.

Chemical Identity and Nomenclature

The systematic identification of a compound is the foundation of scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound of interest is 2,5-dichloro-N-methylaniline .

Synonyms and Related Compounds:

While a comprehensive list of direct synonyms for 2,5-dichloro-N-methylaniline is not extensively documented in public databases, the nomenclature is straightforward. It is crucial to distinguish it from its more widely documented precursor, 2,5-dichloroaniline .

A plethora of synonyms for the parent compound, 2,5-dichloroaniline, exist, largely stemming from its historical use in the dye industry. These include:

-

2,5-Dichloranilin

-

Azobase DCA

-

Fast Scarlet 2G

-

Benzenamine, 2,5-dichloro-

-

1-Amino-2,5-dichlorobenzene[1]

For the N-methylated compound, the hydrochloride salt, 2,5-dichloro-N-methylaniline hydrochloride , is also a commercially available and frequently referenced form.[2]

Physicochemical Properties: A Comparative Analysis

Table 1: Physicochemical Properties of 2,5-dichloroaniline (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |

| Molecular Weight | 162.01 g/mol | PubChem[1] |

| Appearance | Colorless to brown needle-like crystals or flakes | PubChem[1] |

| Melting Point | 47-50 °C (117-122 °F) | Wikipedia[3] |

| Boiling Point | 251 °C (484 °F) | Wikipedia[3] |

| Solubility | Insoluble in water; soluble in ethanol, ethyl ether, benzene, and dilute hydrochloric acid. | PubChem[1] |

| logP (Octanol-Water Partition Coefficient) | 2.92 | PubChem[1] |

Expert Insights on the Effect of N-Methylation:

The addition of a methyl group to the nitrogen atom in 2,5-dichloroaniline to form 2,5-dichloro-N-methylaniline would be expected to alter its physical properties in the following ways:

-

Boiling Point: The boiling point may be slightly lower than that of the parent aniline. While the molecular weight increases, the potential for intermolecular hydrogen bonding is reduced from two N-H bonds to one, which typically lowers the boiling point in secondary amines compared to their primary amine counterparts.

-

Melting Point: The effect on the melting point is less predictable and depends on the crystal lattice packing, which may be disrupted or altered by the presence of the methyl group.

-

Solubility: The solubility in nonpolar organic solvents is likely to increase due to the added hydrophobic methyl group. Solubility in water is expected to remain low. The hydrochloride salt, however, exhibits enhanced solubility in polar solvents.[2]

-

Basicity: The N-methyl group is electron-donating, which should increase the electron density on the nitrogen atom, making 2,5-dichloro-N-methylaniline slightly more basic than 2,5-dichloroaniline.

Synthesis Strategies and Methodologies

The synthesis of 2,5-dichloro-N-methylaniline can be approached through several logical pathways, primarily involving the modification of its parent aniline or the direct synthesis from other precursors.

Synthesis from 2,5-dichloroaniline

A common and straightforward method for the N-methylation of anilines is reductive amination. However, a more direct approach involves direct alkylation.

Conceptual Workflow for N-methylation of 2,5-dichloroaniline:

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,5-Dichloro-N-methylaniline

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, the comprehensive characterization of a molecule's physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates not only the compound's shelf-life and storage conditions but also its safety profile during manufacturing, formulation, and storage. The potential for exothermic decomposition can pose significant risks, making a thorough understanding of a compound's behavior at elevated temperatures a non-negotiable aspect of due diligence.

This guide provides an in-depth technical overview of the methodologies and considerations for assessing the thermal stability and decomposition of 2,5-dichloro-N-methylaniline. While specific experimental data for this compound is not extensively available in public literature, this document will leverage established principles of thermal analysis, data from analogous substituted anilines, and expert insights to present a robust framework for its investigation. The protocols and interpretations herein are designed to be self-validating, providing a comprehensive approach for researchers and drug development professionals.

Physicochemical Profile of 2,5-Dichloro-N-methylaniline

2,5-Dichloro-N-methylaniline is a substituted aromatic amine. Its structure, featuring a dichlorinated benzene ring and an N-methyl group, suggests a certain degree of thermal stability conferred by the aromatic system. However, the presence of chloro- and methyl-substituents, as well as the secondary amine functionality, introduces potential pathways for thermal decomposition.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.05 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not readily available for the free base; related compounds have melting points in the range of 37-50°C. | [4][5] |

| Boiling Point | Not readily available for the free base; 2,5-dichloroaniline has a boiling point of 251°C. | [3][4] |

| Decomposition | Expected to produce toxic fumes of hydrogen chloride and nitrogen oxides upon heating.[6] The parent compound, 2,5-dichloroaniline, is reported to decompose at 380°C.[6] | [6] |

Theoretical Considerations for Thermal Decomposition

The thermal decomposition of a molecule like 2,5-dichloro-N-methylaniline is not a singular event but rather a cascade of reactions. The weakest bonds in the molecule will likely cleave first, initiating a series of further breakdowns.

Anticipated Decomposition Pathways

Based on the structure of 2,5-dichloro-N-methylaniline and the known behavior of related compounds, several decomposition pathways can be postulated:

-

Homolytic Cleavage: At elevated temperatures, the C-N, C-Cl, and N-CH₃ bonds are all susceptible to homolytic cleavage, generating radical species that can initiate chain reactions.

-

Elimination Reactions: The presence of a hydrogen atom on the nitrogen and chlorine atoms on the ring could potentially lead to the elimination of HCl, a common decomposition pathway for chlorinated organic compounds.

-

Ring Opening and Fragmentation: Following initial bond cleavage, the aromatic ring can undergo opening and subsequent fragmentation, leading to the formation of smaller, volatile molecules.

-

Oxidative Decomposition: In the presence of air (oxygen), oxidative processes will contribute significantly to the decomposition, leading to the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx).[7]

The following diagram illustrates a simplified potential decomposition initiation map for 2,5-dichloro-N-methylaniline.

Caption: Potential initial thermal decomposition pathways for 2,5-dichloro-N-methylaniline.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss events.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-dichloro-N-methylaniline into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50-100 mL/min) to simulate different conditions.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass change (%) versus temperature to obtain the TGA curve.

-

Plot the derivative of the mass change with respect to temperature (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[8][9]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-dichloro-N-methylaniline into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent mass loss due to volatilization before decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition event observed in TGA (e.g., 450°C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus).

-

Determine the onset temperature of decomposition (T_onset) and the peak temperature of the decomposition exotherm.

-

Calculate the enthalpy of decomposition (ΔH_decomp).

-

The following diagram illustrates the experimental workflow for the thermal analysis of 2,5-dichloro-N-methylaniline.

Caption: Experimental workflow for the thermal analysis of 2,5-dichloro-N-methylaniline.

Interpretation of Expected Results

While specific data is pending experimentation, an expert interpretation of the likely outcomes can be formulated based on the behavior of analogous compounds.

Expected TGA Profile

-

Inert Atmosphere (Nitrogen): A multi-step decomposition is likely.[10][11] The initial mass loss may correspond to the cleavage of the N-methyl group or the loss of HCl. Subsequent, higher-temperature mass loss events would be associated with the fragmentation of the aromatic ring.

-

Oxidative Atmosphere (Air): The onset of decomposition is expected to occur at a lower temperature compared to the inert atmosphere due to the contribution of oxidation. The decomposition process may appear more complex, with additional mass loss steps corresponding to oxidative reactions. The final residual mass will likely be lower in air due to the complete combustion of organic fragments.

Expected DSC Profile

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid will be observed. The temperature and enthalpy of this transition are important for characterizing the material's physical properties. For some related aromatic amines, polymorphism can be observed, which would manifest as multiple melting or solid-solid transition peaks.[12]

-

Decomposition Exotherm: Following the melting endotherm, a broad and significant exothermic peak is expected, indicating the decomposition of the compound. The onset of this exotherm should correlate with the onset of mass loss observed in the TGA. The magnitude of the enthalpy of decomposition (ΔH_decomp) is a critical parameter for assessing the thermal hazard; a large exothermic decomposition indicates a significant release of energy.

Safety Considerations and Hazard Assessment

The thermal decomposition of 2,5-dichloro-N-methylaniline is expected to generate hazardous and toxic byproducts.[6][12]

-

Toxic Fumes: The decomposition is likely to produce hydrogen chloride (a corrosive gas) and various nitrogen oxides (toxic and oxidizing).[6][7] All thermal analyses must be conducted in a well-ventilated area, and the instrument's exhaust should be directed to a suitable fume hood or scrubbing system.

-

Runaway Reactions: A large and sharp exotherm in the DSC analysis could indicate the potential for a runaway reaction, especially on a larger scale. This information is critical for process safety assessments during chemical synthesis and manufacturing.

-

Handling Precautions: Due to the potential hazards associated with aromatic amines and their chlorinated derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material.[2][5][13]

Conclusion

A thorough understanding of the thermal stability and decomposition of 2,5-dichloro-N-methylaniline is essential for its safe handling, storage, and application in research and drug development. The combined use of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a comprehensive framework for characterizing its thermal properties. By carefully designing experiments and interpreting the resulting data in the context of the compound's chemical structure and the behavior of analogous molecules, a detailed and reliable thermal stability profile can be established. This proactive approach to thermal hazard assessment is a cornerstone of responsible and safe scientific practice.

References

-

AIJFR. (n.d.). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

PubMed Central. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,5-dichloroaniline -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

International Journal of Technology. (2019, November 25). Thermogravimetric Analysis on Combustion Behavior of Marine Microalgae Spirulina Platensis Induced by MgCO3 and Al2O3 Additives. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

MDPI. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Retrieved from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

ResearchGate. (2019, May 5). Thermal Decomposition of Chloropicrin. Retrieved from [Link]

-

ResearchGate. (2025, November 10). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 7). 2,4-Dichloro-6-methylaniline Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. (2017, June 2). Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal behavior of N-Methylaniline modified phenolic friction composites. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-methylaniline, 99+%. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aijfr.com [aijfr.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 13. fishersci.com [fishersci.com]

2,5-dichloro-N-methylaniline hydrochloride vs free base properties

An In-depth Technical Guide to the Comparative Properties of 2,5-dichloro-N-methylaniline: Hydrochloride Salt vs. Free Base

This guide provides an in-depth analysis of 2,5-dichloro-N-methylaniline in its two common forms: the hydrochloride salt and the free base. For researchers, synthetic chemists, and drug development professionals, understanding the distinct characteristics of these forms is paramount for successful experimental design, process optimization, and formulation. The choice between the salt and the free base is not trivial; it fundamentally dictates the compound's behavior, from its solubility and stability to its reactivity and handling. This document moves beyond a simple listing of properties to explain the underlying chemical principles and provide practical, field-proven insights into their application.

Molecular Structure: The Foundation of Functional Differences

The core distinction between the two forms lies in the protonation state of the secondary amine nitrogen. The free base possesses a lone pair of electrons on its nitrogen atom, rendering it nucleophilic and basic. In contrast, the hydrochloride salt is formed by reacting the free base with hydrochloric acid. This results in the protonation of the nitrogen, forming an ammonium cation, with the chloride ion serving as the counter-ion.

This seemingly simple acid-base reaction introduces a profound change from a neutral molecule to an ionic salt, which in turn governs the bulk physicochemical properties of the material.

Caption: Acid-base equilibrium between the free base and its hydrochloride salt.

Comparative Physicochemical Properties

The transformation from a neutral molecule to an ionic salt dramatically alters the compound's physical properties. These differences are summarized below, with explanations rooted in the change in intermolecular forces.

| Property | 2,5-dichloro-N-methylaniline Free Base | 2,5-dichloro-N-methylaniline Hydrochloride | Causality of Difference |

| Molecular Formula | C₇H₇Cl₂N | C₇H₈Cl₃N | Addition of one molecule of hydrogen chloride. |

| Molecular Weight | 176.04 g/mol | 212.50 g/mol | The mass of the added HCl molecule. |

| Appearance | Likely a low-melting solid or oil, potentially colorless to brown.[1][2] | Crystalline solid.[3] | Ionic compounds form well-defined crystal lattices. |

| Melting Point | Significantly lower than the salt form. | Substantially higher; ionic compounds have strong lattice energies. | Strong electrostatic forces in the ionic crystal lattice require more energy to overcome than the weaker van der Waals forces between neutral molecules. |

| Boiling Point | Lower volatility. | High, often decomposes before boiling. | Ionic compounds are non-volatile due to strong intermolecular forces. |

| Solubility in Water | Generally insoluble.[2] | Significantly enhanced aqueous solubility.[3] | The ionic nature of the salt allows it to readily solvate in polar solvents like water. The free base is nonpolar and hydrophobic. |

| Solubility in Organic Solvents | Soluble in nonpolar to moderately polar solvents (e.g., ether, toluene, ethyl acetate).[1] | Sparingly soluble in chloroform, slightly soluble in methanol; generally poor solubility in nonpolar solvents.[3] | The "like dissolves like" principle applies. The ionic salt prefers polar, protic solvents, while the neutral free base prefers organic solvents. |

| Stability | Susceptible to oxidation and degradation. | Enhanced thermal and chemical stability due to the formation of a stable crystal lattice.[3] | The lone pair on the free base's nitrogen is a reactive site. Protonation in the salt form passivates this site. |

| Hygroscopicity | Low. | Can be hygroscopic, requiring storage in a desiccated environment.[3] | Salts can readily attract and absorb atmospheric moisture. |

Implications for Synthesis and Formulation

The choice between the free base and the hydrochloride salt is a critical decision driven by the specific requirements of the application.

-

When to Use the Hydrochloride Salt:

-

Storage and Handling: The salt's crystalline nature and higher stability make it the preferred form for long-term storage and accurate weighing.[3]

-

Aqueous Reactions: For reactions conducted in water or highly polar solvents, the salt's solubility is a significant advantage.[3]

-

Pharmaceutical Formulation: In drug development, converting an active pharmaceutical ingredient (API) into a salt is a common strategy to improve solubility, dissolution rate, and bioavailability.

-

-

When to Use the Free Base:

-

Nucleophilic Reactions: Any reaction that requires the nitrogen's lone pair to act as a nucleophile—such as acylations, alkylations, or couplings—necessitates the use of the free base. The protonated nitrogen of the salt is non-nucleophilic.

-

Nonpolar Solvent Systems: If a reaction must be performed in a nonpolar solvent like hexane or toluene, the free base will have superior solubility.

-

Purification by Distillation: The free base, being more volatile than the salt, can potentially be purified by vacuum distillation.

-

Experimental Protocols: Interconversion Workflows

A key skill for any chemist working with these materials is the ability to efficiently and cleanly convert between the two forms. The following protocols are designed as self-validating systems.

Protocol: Conversion of Hydrochloride Salt to Free Base

This procedure liberates the nucleophilic free base from its salt form. The workflow is validated by pH testing and extraction efficiency.

Caption: Workflow for the conversion of the hydrochloride salt to the free base.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2,5-dichloro-N-methylaniline hydrochloride in a minimal amount of deionized water.

-

Basification (Validation Point 1): While stirring, slowly add a 1M solution of sodium hydroxide (NaOH) dropwise. The free base may precipitate or form an oil. Continue adding base until the aqueous layer is confirmed to be basic (pH > 10) using pH paper or a calibrated pH meter. This ensures complete deprotonation.

-

Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate). Shake vigorously and allow the layers to separate. Drain the aqueous layer.

-

Repeat Extraction (Validation Point 2): Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure quantitative recovery of the free base.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). The drying agent should move freely when swirled, indicating sufficient dryness.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base.

Protocol: Conversion of Free Base to Hydrochloride Salt

This procedure is ideal for preparing a stable, solid form of the compound for storage or purification by recrystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the 2,5-dichloro-N-methylaniline free base in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, isopropanol).

-

Acidification (Validation Point): Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with vigorous stirring. The hydrochloride salt will precipitate as a solid. Continue addition until no further precipitation is observed. A slight excess of acid ensures complete conversion.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or surface impurities.

-

Drying: Dry the resulting crystalline solid under vacuum to remove residual solvent. The product's identity and purity can be confirmed by melting point analysis and comparison to a reference standard.

Analytical Characterization: Distinguishing the Forms

Standard analytical techniques can readily differentiate between the salt and free base.

-

Infrared (IR) Spectroscopy:

-

Hydrochloride Salt: Will show a broad, strong absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of an ammonium salt.

-

Free Base: Will exhibit a sharper, weaker N-H stretch around 3300-3500 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the nitrogen (N-H) of the free base will have a specific chemical shift. In the salt form (N-H⁺), this proton will be significantly downfield (higher ppm) and may be broad. Protons on the methyl group and aromatic ring adjacent to the nitrogen will also shift downfield upon protonation due to the increased electron-withdrawing effect of the N-H⁺ group.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): The free base, being less polar, will have a higher Rf value than the highly polar hydrochloride salt, which will likely remain at the baseline on a standard silica gel plate.

-

High-Performance Liquid Chromatography (HPLC): On a reverse-phase (e.g., C18) column, the more polar salt will elute earlier than the more nonpolar free base.

-

Gas Chromatography (GC): Only the free base is typically volatile enough for GC analysis. The salt is ionic and will not elute.

-

Safety and Handling

Both forms of 2,5-dichloro-N-methylaniline should be handled with care, assuming the hazards associated with chlorinated aromatic amines.

-

Toxicity: Chloroanilines are generally classified as toxic if swallowed, inhaled, or absorbed through the skin.[4] Aromatic amines are a class of compounds with potential carcinogenic properties.[3]

-

Handling Precautions: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Environmental Hazard: This class of compounds is often toxic to aquatic life, and release into the environment should be avoided.[4]

Conclusion

The distinction between 2,5-dichloro-N-methylaniline hydrochloride and its free base is a fundamental concept with significant practical consequences. The hydrochloride salt provides enhanced stability, easier handling as a solid, and solubility in aqueous media, making it ideal for storage and certain reaction types. The free base, in contrast, offers the essential nucleophilicity required for a vast array of synthetic transformations and is soluble in organic solvents. A thorough understanding of their comparative properties empowers the research and development professional to make informed decisions, ensuring efficiency, safety, and success in their chemical endeavors.

References

-

Smolecule. (2023). Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0. 3

-

PubChem. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262. National Center for Biotechnology Information.

-

Wikipedia. 2,5-Dichloroaniline.

-

NIST. Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook.

-

ChemicalBook. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc..

-

Santa Cruz Biotechnology. (n.d.). 2,5-dichloro aniline 98% Material Safety Data Sheet.

Sources

Methodological & Application

Application Notes & Protocols: 2,5-Dichloroaniline and its N-Methylated Derivatives as Core Building Blocks for High-Performance Azo Pigments

Introduction: The Chromophoric Potential of the Dichloroaniline Scaffold

In the vast landscape of synthetic colorants, azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the single most important class of dyes and pigments.[1][2] Their commercial dominance is due to their versatile chemistry, cost-effective synthesis, and the wide spectrum of brilliant colors they can produce.[1][3] Within this class, halogenated aromatic amines serve as critical precursors, imparting exceptional stability and specific coloristic properties to the final product.

2,5-Dichloroaniline (2,5-DCA) is a key intermediate in the synthesis of high-performance diarylide and monoazo pigments.[4][5] Its chemical structure, featuring two chlorine atoms on the benzene ring, is pivotal. These electron-withdrawing groups enhance the electrophilicity of the corresponding diazonium salt, leading to efficient coupling reactions.[6] Furthermore, the chlorine substituents contribute to the final pigment's stability against light, weathering, and chemical degradation. While 2,5-dichloroaniline is the primary starting material, its N-methylated derivative, 2,5-dichloro-N-methylaniline, can be employed in similar synthetic routes, with the N-methyl group subtly modifying the electronic properties and potentially the solubility of the resulting colorant.[7]

This document serves as a comprehensive technical guide for researchers and chemists, detailing the properties of 2,5-dichloroaniline and providing a robust protocol for its use in the synthesis of a representative azo pigment. The principles and procedures outlined herein are foundational for developing novel colorants and can be adapted for related chlorinated aniline building blocks.

Physicochemical and Safety Profile of 2,5-Dichloroaniline

A thorough understanding of the starting material's properties is fundamental to its safe and effective use in synthesis. 2,5-Dichloroaniline is a crystalline solid that requires careful handling due to its toxicity.[8]

| Property | Value | Source |

| Chemical Formula | C₆H₅Cl₂N | [4][9] |

| Molecular Weight | 162.02 g/mol | [4][5][8] |

| Appearance | Colorless to light brown crystalline solid/flakes | [8][9] |

| Melting Point | 47-50 °C (117-122 °F) | [4][5] |

| Boiling Point | 251 °C (484 °F) at 760 mmHg | [4][8] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [5][9] |

| Density | ~1.54 g/cm³ | [5][9] |

| CAS Number | 95-82-9 | [4][5][9] |

Safety Considerations: 2,5-Dichloroaniline is toxic if swallowed, inhaled, or in contact with skin. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood. Upon heating, it can emit highly toxic fumes of hydrogen chloride and nitrogen oxides.[9]

The Core Synthesis Mechanism: Diazotization and Azo Coupling

The synthesis of azo pigments from 2,5-dichloroaniline is a classic two-step electrophilic aromatic substitution reaction.

Step 1: Diazotization The primary aromatic amine (2,5-dichloroaniline) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[10][11] The reaction must be carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures, often releasing nitrogen gas.[10][12] The strong acid protonates the nitrous acid, which then reacts with the amine to form the diazonium ion (Ar-N₂⁺).[13][14]

Step 2: Azo Coupling The resulting diazonium salt is a potent electrophile. It readily attacks an electron-rich aromatic compound, known as the coupling component (e.g., a phenol, naphthol, or acetoacetanilide derivative), to form the stable azo compound.[6][15] The position of the coupling on the partner molecule is directed by the activating groups present.[6] This reaction is the chromophore-forming step, resulting in a brightly colored, insoluble pigment.

Figure 1: General reaction mechanism for azo pigment synthesis.

Application Protocol: Synthesis of a Pigment Yellow Analogue

This protocol details the synthesis of a monoazo yellow pigment, structurally related to C.I. Pigment Yellow 10, using 2,5-dichloroaniline as the diazo component and acetoacetanilide as the coupling component.

4.1. Materials and Reagents

-

2,5-Dichloroaniline (Reagent Grade, ≥98%)

-

Hydrochloric Acid (37% w/w, concentrated)

-

Sodium Nitrite (ACS Reagent, ≥97%)

-

Acetoacetanilide (Reagent Grade, ≥98%)

-

Sodium Hydroxide (ACS Reagent, ≥97%)

-

Sodium Acetate (Anhydrous, ACS Reagent)

-

Distilled or Deionized Water

-

Ice (made from distilled water)

-

Starch-Iodide Paper

4.2. Equipment

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer with a glass or PTFE paddle

-

Dropping funnel (100 mL)

-

Thermometer (-10 to 100 °C)

-

Beakers (various sizes)

-

Ice-salt bath

-

Buchner funnel and vacuum flask

-

pH meter or pH paper

-

Heating mantle or water bath

4.3. Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for pigment synthesis.

4.4. Detailed Synthesis Protocol

Part A: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 16.2 g (0.10 mol) of 2,5-dichloroaniline.

-

Add 100 mL of water, followed by the slow and careful addition of 25 mL (approx. 0.30 mol) of concentrated hydrochloric acid while stirring. This forms a fine slurry of the amine hydrochloride salt.

-

Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[10]

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 30 mL of cold water.

-

Fill a dropping funnel with the sodium nitrite solution. Add this solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C. The reaction is exothermic.[10]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine should dissolve, yielding a clear, yellowish solution of the diazonium salt.

-

Validation Step: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, which confirms the complete conversion of the amine. If the test is negative, add a small amount more of the sodium nitrite solution and re-test after 10 minutes.

Part B: Preparation of the Coupling Component Solution

-

In a separate 1 L beaker, dissolve 17.7 g (0.10 mol) of acetoacetanilide in 200 mL of water containing 8.0 g (0.20 mol) of sodium hydroxide. Stir until a clear solution is obtained.

-

Cool this solution to 10-15 °C using an ice bath.

Part C: The Azo Coupling Reaction

-

While stirring the coupling component solution vigorously, slowly add the cold diazonium salt solution (from Part A) over a period of about 30 minutes. A voluminous yellow precipitate will form immediately.

-

During the addition, monitor the pH of the reaction mixture. Maintain the pH between 4.5 and 5.5 by adding a pre-prepared 20% sodium acetate solution as needed. Causality: The pH is crucial for the coupling reaction. At highly acidic pH, the coupling is slow. At alkaline pH, the diazonium salt can convert to a non-reactive diazoate species.[6]

-

After the addition is complete, continue to stir the slurry for 2 hours at room temperature to ensure the reaction goes to completion.

Part D: Pigment Isolation and Purification

-

Heat the pigment slurry to 90-95 °C and hold at this temperature for 30 minutes. Causality: This "laking" or "ripening" step helps to increase the particle size and improve the pigment's crystalline properties, which enhances its color strength and stability.

-

Filter the hot suspension using a Buchner funnel under vacuum.

-

Wash the filter cake with copious amounts of hot water until the filtrate is neutral (pH ~7) and free of chloride ions (test with AgNO₃ solution).

-

Dry the bright yellow pigment in an oven at 60-70 °C to a constant weight.

-

The dried pigment can be pulverized to a fine powder.

Applications and Significance

Pigments derived from 2,5-dichloroaniline are known for their good lightfastness and resistance to solvents and heat. They find extensive use in:

-

Paints and Coatings: Including decorative paints and industrial coatings. Pigment Yellow 10, a derivative of 2,5-dichloroaniline, has been commonly used for yellow road markings.[4]

-

Printing Inks: For various printing processes due to their strong color and stability.

-

Plastics and Polymers: For coloring a wide range of plastics where heat stability is required.

The methodology described provides a foundational platform for further research. By substituting acetoacetanilide with other coupling components (e.g., pyrazolones, Naphthol AS derivatives), a wide gamut of colors, from yellow and orange to red and brown, can be synthesized, all leveraging the robust chemical backbone provided by the 2,5-dichloroaniline precursor.[16]

References

-

PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,5-dichloro aniline 98%.

-

Wikipedia. (2024, September 11). 2,5-Dichloroaniline. Retrieved from [Link]

- Parekh, H. H., & Maheria, K. C. (2011). Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). Journal of the Serbian Chemical Society, 76(5), 635-644.

- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.

- Google Patents. (n.d.). CN105647222A - Preparation method of C.I. pigment yellow 83.

- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

- El-Mekkawi, D. M., & Abdel-Aal, A. Y. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Applied Chemistry, 2022.

- Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.

- Google Patents. (n.d.). CN102093741A - Preparation method of pigment yellow 138.

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

MDPI. (2018). Preparation of the Yellow-Colored Aluminum Pigments with Double-Layer Structure Using a Crosslinked Copolymeric Dye. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

-

YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-N-methylaniline.

- Google Patents. (n.d.). CN103044949B - Preparation method of yellow pigment.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

- Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.

- Google Patents. (n.d.). CN101955687A - Method for preparing C.I. pigment yellow 110.

- ChemicalBook. (2025, June 14). 5-Chloro-2-methylaniline - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-methylaniline.

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantarchives.org [plantarchives.org]

- 3. jchemrev.com [jchemrev.com]

- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 14. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 15. Azo coupling - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Detection of 2,5-Dichloro-N-methylaniline in Environmental Matrices

Introduction

2,5-Dichloro-N-methylaniline is a substituted aromatic amine that may enter the environment through various industrial activities, including the manufacturing of dyes, pigments, and pharmaceuticals. Due to the potential toxicity and persistence of chlorinated anilines, sensitive and reliable analytical methods for their detection in environmental samples are crucial for monitoring and risk assessment.[1][2] This application note provides a comprehensive guide for researchers and analytical scientists on the determination of 2,5-dichloro-N-methylaniline in water and soil samples, utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are designed to offer high sensitivity, specificity, and robustness, essential for trace-level environmental analysis.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 2,5-dichloro-N-methylaniline is fundamental to developing effective extraction and analytical strategies. While specific experimental data for the N-methylated form is scarce, the properties can be inferred from its parent compound, 2,5-dichloroaniline, and N-methylaniline.

| Property | Value (2,5-dichloroaniline) | Value (N-methylaniline) | Implications for Analysis |

| Molecular Formula | C₆H₅Cl₂N | C₇H₉N | The addition of a methyl group increases the molecular weight and may slightly alter polarity. |

| Molar Mass | 162.01 g/mol [3] | 107.17 g/mol [4] | |

| Boiling Point | 251 °C[3] | 195.6 °C[4] | The compound is semi-volatile, making it suitable for GC analysis. |

| Melting Point | 47-50 °C[3] | -57.2 °C[4] | |

| Water Solubility | Insoluble[3] | Slightly soluble[4] | The low water solubility facilitates extraction into organic solvents. |

| pKa | 4.85[5] | The basic nature of the amine group allows for pH adjustment during extraction to enhance partitioning into the organic phase. |

Analytical Methodologies: A Comparative Overview

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 2,5-dichloro-N-methylaniline. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation for a wide range of volatile and semi-volatile organic compounds.[6] For polar compounds like anilines, derivatization is often employed to improve volatility and thermal stability.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, particularly for polar and thermally labile compounds that are not well-suited for GC analysis.[8] It often requires less sample preparation and can sometimes be performed by direct injection of aqueous samples.[2]

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract 2,5-dichloro-N-methylaniline from the environmental matrix and concentrate it into a solvent compatible with the analytical instrument, while minimizing interferences.[1][9]

Workflow for Sample Preparation

Sources

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 5. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. lcms.cz [lcms.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 2,5-Dichloro-N-methylaniline in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery.[1] Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The development of small molecule inhibitors that can selectively block the activity of specific kinases has revolutionized treatment paradigms for numerous malignancies. A key element in the medicinal chemist's toolbox for constructing these intricate molecules is the selection of appropriate starting materials and building blocks. Among these, substituted anilines play a pivotal role, forming the backbone of many successful kinase inhibitors by engaging in crucial interactions within the ATP-binding pocket of the target kinase.

This technical guide delves into the specific application of 2,5-dichloro-N-methylaniline as a valuable scaffold in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, its incorporation into core heterocyclic systems, and provide detailed, field-proven protocols for its application in synthetic workflows.

The 2,5-Dichlorophenyl Moiety: A Privileged Scaffold in Kinase Inhibition

The dichlorophenyl group is a recurring motif in a multitude of kinase inhibitors. Its prevalence stems from a combination of steric and electronic properties that contribute favorably to binding affinity and selectivity. The chlorine atoms can form halogen bonds and engage in hydrophobic interactions within the kinase active site, often occupying pockets that are not accessible to endogenous ATP. This can lead to high-potency inhibition.

Specifically, the 2,5-dichloro substitution pattern offers a distinct electronic and steric profile compared to other regioisomers, such as the more commonly seen 2,4- or 3,4-dichloro substitution. This unique arrangement can influence the overall conformation of the inhibitor, allowing for tailored interactions with the target kinase and potentially leading to improved selectivity profiles and reduced off-target effects. The N-methyl group on the aniline provides a point of differentiation from primary anilines, influencing both the reactivity of the amine and the conformational preferences of the final inhibitor.

Core Synthetic Strategies: Incorporating 2,5-Dichloro-N-methylaniline

The synthesis of kinase inhibitors is a multi-step process that typically involves the construction of a core heterocyclic scaffold, which is then functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. 2,5-Dichloro-N-methylaniline is commonly introduced through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The primary heterocyclic scaffolds that are coupled with substituted anilines in kinase inhibitor synthesis are pyrimidines and quinazolines. These nitrogen-containing ring systems mimic the adenine core of ATP and provide key hydrogen bonding interactions with the hinge region of the kinase domain.

Nucleophilic Aromatic Substitution (SNAr) with Chloro-pyrimidines and -quinazolines

A common and direct method for incorporating the 2,5-dichloro-N-methylaniline moiety is through an SNAr reaction with an activated chloro-substituted heterocycle. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine or quinazoline ring activates the chlorine atom for nucleophilic displacement by the aniline nitrogen.

General Workflow for SNAr Reaction

Caption: General workflow for the synthesis of anilino-heterocycles via SNAr.

Application Protocol: Synthesis of a Representative 4-(N-(2,5-dichlorophenyl)-N-methylamino)quinazoline Kinase Inhibitor Core

Materials and Reagents

-

2,5-Dichloro-N-methylaniline

-

4-Chloroquinazoline

-

Isopropanol (IPA)

-

Diisopropylethylamine (DIPEA) (optional, as a scavenger for HCl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq).

-

Addition of Reactants: Add isopropanol to the flask to create a slurry. To this, add 2,5-dichloro-N-methylaniline (1.1 eq). If desired, add DIPEA (1.2 eq) to act as a non-nucleophilic base to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product, N-(2,5-dichlorophenyl)-N-methylquinazolin-4-amine, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield and Purity

Yields for this type of SNAr reaction are typically in the range of 60-90%, depending on the specific substrates and reaction conditions. Purity of >95% is generally achievable after purification.

Structure-Activity Relationship (SAR) Insights

The 2,5-dichlorophenyl moiety in the final kinase inhibitor plays a critical role in its biological activity. SAR studies on related classes of inhibitors have provided valuable insights:

-

Hydrophobic Interactions: The dichlorophenyl ring typically occupies a hydrophobic pocket within the ATP-binding site of the kinase. The chlorine atoms can enhance these interactions.

-

Conformational Restriction: The substitution pattern on the aniline ring influences the dihedral angle between the aniline and the heterocyclic core, which can be critical for optimal binding. The N-methyl group further restricts rotation around the C-N bond.

-

Selectivity: The specific placement of the chlorine atoms at the 2 and 5 positions can impart selectivity for certain kinases over others by exploiting subtle differences in the topology of their ATP-binding sites. For instance, in some cases, this substitution pattern may be more favorable for binding to mutant forms of a kinase over the wild-type.

Signaling Pathways Targeted by Anilino-Heterocyclic Kinase Inhibitors

Kinase inhibitors derived from 2,5-dichloro-N-methylaniline and related anilines can target a variety of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Simplified EGFR Signaling Pathway and Inhibition